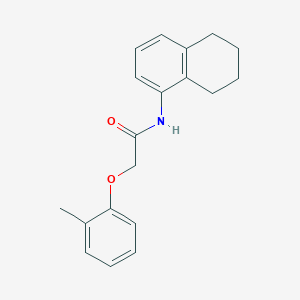![molecular formula C16H14ClN3O4 B5887891 N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)
N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in various scientific research applications due to its specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide typically involves a multi-step process. The initial step often includes the nitration of a benzene derivative to introduce the nitro group. This is followed by the chlorination of the aromatic ring. The final steps involve the introduction of the propanoylamino group through an amide formation reaction. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-chloro-5-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide
- N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
- N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide
Uniqueness
N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its nitro and propanoylamino groups provide distinct chemical properties that are not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-10-7-8-12(17)13(9-10)19-16(22)11-5-3-4-6-14(11)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWXXXYNXQPPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)

![2-({(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5887837.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5887854.png)

![N-[2-(4-methoxyphenyl)ethyl]adamantan-2-amine](/img/structure/B5887868.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)
![2,6-DIMETHOXY-4-{[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]METHYL}PHENOL](/img/structure/B5887912.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B5887916.png)
